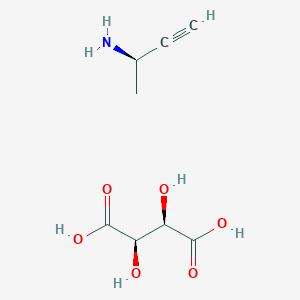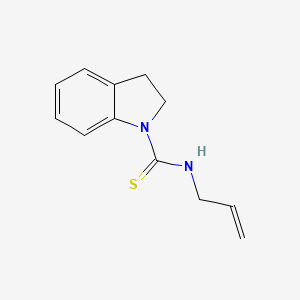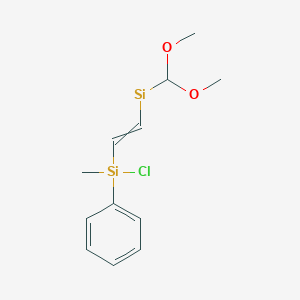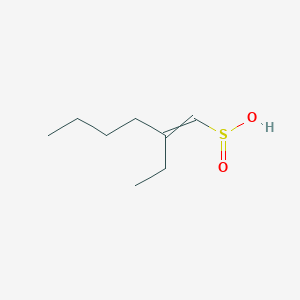![molecular formula C12H20N2O4 B14574871 6-{[N-(2-Methylacryloyl)glycyl]amino}hexanoic acid CAS No. 61435-68-5](/img/structure/B14574871.png)
6-{[N-(2-Methylacryloyl)glycyl]amino}hexanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-{[N-(2-Methylacryloyl)glycyl]amino}hexanoic acid is a synthetic compound that belongs to the class of amino acids It is characterized by the presence of a hexanoic acid backbone with an amino group at the sixth position, and a glycyl group attached to an N-(2-methylacryloyl) moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-{[N-(2-Methylacryloyl)glycyl]amino}hexanoic acid typically involves the following steps:
Protection of Amino Group: The amino group of hexanoic acid is protected using a suitable protecting group such as Boc (tert-butoxycarbonyl).
Coupling Reaction: The protected amino acid is then coupled with N-(2-methylacryloyl)glycine using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as DIPEA (N,N-diisopropylethylamine).
Deprotection: The protecting group is removed
Properties
CAS No. |
61435-68-5 |
|---|---|
Molecular Formula |
C12H20N2O4 |
Molecular Weight |
256.30 g/mol |
IUPAC Name |
6-[[2-(2-methylprop-2-enoylamino)acetyl]amino]hexanoic acid |
InChI |
InChI=1S/C12H20N2O4/c1-9(2)12(18)14-8-10(15)13-7-5-3-4-6-11(16)17/h1,3-8H2,2H3,(H,13,15)(H,14,18)(H,16,17) |
InChI Key |
IZWYOLVSACNKRT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)NCC(=O)NCCCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-Nitroso-2-phenyl-3,5-dihydro[1,2,3]triazolo[4,5-f]indazol-8(2H)-one](/img/structure/B14574826.png)



![1H-Indole, 1-methyl-5-[3-(1-piperidinyl)-1-propynyl]-](/img/structure/B14574840.png)
![9-(Acetyloxy)-2,5,11-trimethyl-6H-pyrido[4,3-b]carbazol-2-ium iodide](/img/structure/B14574850.png)

![3-(2-Ethyl-2-azabicyclo[3.2.1]octan-5-yl)phenol;hydrobromide](/img/structure/B14574863.png)

![2-[(1-Chloropropan-2-yl)oxy]-4-(2,4-dichlorophenoxy)-1-nitrobenzene](/img/structure/B14574881.png)
![6-Oxo-6-[(propan-2-yl)oxy]hexa-2,4-dienoate](/img/structure/B14574889.png)
